molecular formula C13H18N2 B13627617 1-Pentyl-1h-indol-5-amine

1-Pentyl-1h-indol-5-amine

Katalognummer: B13627617
Molekulargewicht: 202.30 g/mol
InChI-Schlüssel: IXJNWNGBPWGHEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Pentyl-1h-indol-5-amine is a chemical compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and synthetic products. This compound is characterized by the presence of a pentyl group attached to the nitrogen atom of the indole ring and an amino group at the 5-position of the indole ring. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Pentyl-1h-indol-5-amine can be synthesized through various methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method involves the cyclization of ortho-substituted anilines with carbonyl compounds .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Fischer indole synthesis. The reaction is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Pentyl-1h-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution can introduce various functional groups at the 5-position .

Wissenschaftliche Forschungsanwendungen

1-Pentyl-1h-indol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of 1-Pentyl-1h-indol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neurological functions. The exact molecular targets and pathways depend on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

    1H-Indol-5-amine: Similar structure but lacks the pentyl group.

    1H-Indole-3-carboxaldehyde: Contains an aldehyde group at the 3-position instead of an amino group at the 5-position.

    1H-Indole-2-carboxylic acid: Contains a carboxylic acid group at the 2-position.

Uniqueness: 1-Pentyl-1h-indol-5-amine is unique due to the presence of both a pentyl group and an amino group at specific positions on the indole ring. This unique structure contributes to its distinct chemical and biological properties .

Eigenschaften

Molekularformel

C13H18N2

Molekulargewicht

202.30 g/mol

IUPAC-Name

1-pentylindol-5-amine

InChI

InChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-10-12(14)5-6-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3

InChI-Schlüssel

IXJNWNGBPWGHEH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCN1C=CC2=C1C=CC(=C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.